molecular formula C11H12N2S B224969 Benzylmercuriacetate CAS No. 10341-89-6

Benzylmercuriacetate

Cat. No. B224969
CAS RN: 10341-89-6
M. Wt: 350.77 g/mol
InChI Key: OXYDASMLWQHHOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylmercuriacetate, also known as BMA, is an organic compound that contains mercury. It is a white, crystalline powder that is used in scientific research for various purposes. The compound is synthesized using specific methods, and its mechanism of action is well-understood.

Mechanism of Action

Benzylmercuriacetate is a potent inhibitor of sulfhydryl enzymes, which are essential for many biochemical processes. The compound binds to the sulfhydryl group of cysteine residues in the active site of enzymes, leading to their inactivation. This compound has been shown to inhibit a wide range of enzymes, including alcohol dehydrogenase, carbonic anhydrase, and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on various organs, including the liver, kidney, and brain. It has been shown to induce oxidative stress, leading to the production of reactive oxygen species and damage to cellular components such as lipids, proteins, and DNA. This compound has also been shown to disrupt calcium homeostasis, leading to mitochondrial dysfunction and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using Benzylmercuriacetate in lab experiments is its high reactivity and selectivity. It is a potent inhibitor of sulfhydryl enzymes, making it a useful tool for studying enzyme function. However, this compound is also highly toxic and can be difficult to handle safely. It is important to take appropriate precautions when working with this compound, such as wearing protective equipment and working in a well-ventilated area.

Future Directions

There are several future directions for research involving Benzylmercuriacetate. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another area is the study of the biochemical and physiological effects of this compound on different cell types and organs. Additionally, there is interest in developing new therapeutic agents that target sulfhydryl enzymes using this compound as a lead compound.
Conclusion:
This compound is a useful compound for scientific research, with a wide range of applications in organic synthesis and enzyme inhibition. While it has toxic effects on various organs, its high reactivity and selectivity make it a valuable tool for studying enzyme function. There are several future directions for research involving this compound, including the development of new synthetic methodologies and the study of its biochemical and physiological effects.

Synthesis Methods

Benzylmercuriacetate is synthesized using a multi-step process that involves the reaction of benzyl chloride with sodium ethoxide to produce benzyl ethyl ether. This intermediate is then reacted with mercuric acetate to produce this compound. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, to increase the yield of the final product.

Scientific Research Applications

Benzylmercuriacetate is commonly used in scientific research as a reagent for organic synthesis. It is also used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of ketones. This compound has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Additionally, this compound has been used in the preparation of mercury electrodes for electrochemical studies.

properties

CAS RN

10341-89-6

Molecular Formula

C11H12N2S

Molecular Weight

350.77 g/mol

IUPAC Name

acetyloxy(benzyl)mercury

InChI

InChI=1S/C7H7.C2H4O2.Hg/c1-7-5-3-2-4-6-7;1-2(3)4;/h2-6H,1H2;1H3,(H,3,4);/q;;+1/p-1

InChI Key

OXYDASMLWQHHOP-UHFFFAOYSA-M

SMILES

CC(=O)O[Hg]CC1=CC=CC=C1

Canonical SMILES

CC(=O)O[Hg]CC1=CC=CC=C1

synonyms

enzyl-mercuracetate
benzylmercuracetate
benzylmercuriacetate

Origin of Product

United States

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